molecular formula C14H8I2O5 B12803759 1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one CAS No. 1829-23-8

1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one

Cat. No.: B12803759
CAS No.: 1829-23-8
M. Wt: 510.02 g/mol
InChI Key: NOJSWYSHFRRUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one is an organic compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their unique reactivity and are often used as reagents in organic synthesis. The compound is characterized by the presence of two benziodoxole moieties, which are cyclic structures containing iodine in a hypervalent state.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one typically involves the reaction of 2-iodobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benziodoxole structure. The reaction conditions usually require a temperature of around 80-100°C and a reaction time of several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one involves the formation of a hypervalent iodine intermediate. This intermediate can facilitate the transfer of oxygen or other groups to substrates, leading to the desired chemical transformation. The molecular targets and pathways involved in these reactions include the activation of C-H bonds and the formation of carbon-oxygen or carbon-nitrogen bonds[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one is unique due to its dual benziodoxole structure, which provides enhanced stability and reactivity compared to other hypervalent iodine compounds. This makes it particularly useful in complex organic transformations and industrial applications .

Properties

CAS No.

1829-23-8

Molecular Formula

C14H8I2O5

Molecular Weight

510.02 g/mol

IUPAC Name

1-[(3-oxo-1λ3,2-benziodoxol-1-yl)oxy]-1λ3,2-benziodoxol-3-one

InChI

InChI=1S/C14H8I2O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8H

InChI Key

NOJSWYSHFRRUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2OI3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.